molecular formula C10H13NO B5780914 8-methyl-1,2,3,4-tetrahydroquinolin-5-ol

8-methyl-1,2,3,4-tetrahydroquinolin-5-ol

Cat. No.: B5780914
M. Wt: 163.22 g/mol
InChI Key: MGYBDUXEMCOXRR-UHFFFAOYSA-N
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Description

8-methyl-1,2,3,4-tetrahydroquinolin-5-ol is a synthetically versatile tetrahydroquinoline derivative of significant interest in medicinal chemistry and agrochemical research. This compound features a partially saturated quinoline scaffold substituted with a methyl group at the 8-position and a hydroxyl group at the 5-position, creating a multifunctional template for chemical synthesis and biological evaluation. The molecular structure incorporates both basic nitrogen and phenolic hydroxyl functionalities, providing unique physicochemical properties that facilitate interactions with biological targets. Current research applications primarily focus on its role as a key synthetic intermediate in the development of novel quinoline-based compounds with potential insecticidal and fungicidal activities . The tetrahydroquinoline core structure is recognized for its privileged status in medicinal chemistry, appearing in numerous biologically active molecules targeting various enzymes and receptors. Researchers are investigating this compound as a building block for the synthesis of more complex nitrogen-containing heterocycles and as a scaffold for library development in drug discovery programs. The compound's mechanism of action in biological systems is area-dependent; in pesticidal applications, certain quinoline derivatives may interfere with insect nervous systems or fungal membrane integrity , while in pharmaceutical contexts, similar structures often exhibit activity through enzyme inhibition or receptor modulation. The hydroxyl group at the 5-position provides a handle for further chemical modification through etherification, esterification, or hydrogen bonding interactions with biological targets, while the methyl group influences lipophilicity and metabolic stability. This compound is provided as a high-purity material characterized by advanced analytical techniques to ensure reproducibility in research applications. Handling should follow standard laboratory safety protocols including appropriate personal protective equipment. This compound is FOR RESEARCH USE ONLY and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-5-9(12)8-3-2-6-11-10(7)8/h4-5,11-12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYBDUXEMCOXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR for Atom-Specific Structural Information

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary techniques for the atom-specific structural elucidation of 8-methyl-1,2,3,4-tetrahydroquinolin-5-ol.

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.0 and 7.5 ppm. The chemical shifts and coupling patterns (singlets, doublets, triplets) of these protons would provide crucial information about their relative positions. The protons of the aliphatic heterocyclic ring would resonate in the upfield region, generally between 1.5 and 3.5 ppm. The methyl group protons at the C8 position would likely appear as a singlet around 2.0-2.5 ppm. The hydroxyl proton at C5 and the amine proton at N1 would exhibit characteristic chemical shifts that are sensitive to solvent and concentration, and they may appear as broad singlets.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the aromatic carbons would resonate in the range of 110-150 ppm, with the carbon bearing the hydroxyl group (C5) appearing at a higher chemical shift due to the deshielding effect of the oxygen atom. The aliphatic carbons of the tetrahydroquinoline ring would be found in the upfield region of the spectrum.

Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H6 6.8 - 7.2 d 7.0 - 9.0
H7 6.5 - 6.9 d 7.0 - 9.0
NH 3.5 - 5.0 br s -
OH 4.5 - 6.0 br s -
H2 3.0 - 3.5 t 5.0 - 7.0
H4 2.5 - 3.0 t 5.0 - 7.0
H3 1.7 - 2.2 m -

Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C5 145 - 155
C8a 135 - 145
C4a 120 - 130
C7 115 - 125
C6 110 - 120
C8 110 - 120
C2 40 - 50
C4 25 - 35
C3 20 - 30

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity and spatial relationships of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, establishing the connectivity of protons within the aliphatic ring and the aromatic system. For example, cross-peaks would be observed between H2 and H3, and between H3 and H4, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This would allow for the definitive assignment of each carbon signal based on the known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule. For example, NOE cross-peaks between protons on the aliphatic ring and the methyl group could help define the preferred conformation of the heterocyclic ring.

Conformational Analysis via NMR

The tetrahydroquinoline ring system is not planar and can adopt different conformations, typically half-chair or boat-like conformations. NMR spectroscopy, particularly the analysis of coupling constants and NOESY data, is a powerful tool for studying these conformations. The magnitude of the vicinal coupling constants (³J) between the protons on the aliphatic ring (H2, H3, and H4) can be used to estimate the dihedral angles between them via the Karplus equation. This information, combined with spatial proximities derived from NOESY, would allow for the determination of the predominant conformation of the six-membered heterocyclic ring in solution.

Isomer Differentiation

NMR spectroscopy is highly effective in differentiating between isomers. For this compound, potential isomers could include those with the methyl and hydroxyl groups at different positions on the aromatic ring. The distinct chemical shifts and coupling patterns in both the ¹H and ¹³C NMR spectra, as well as the long-range correlations observed in HMBC, would provide a unique fingerprint for each isomer, allowing for their unambiguous identification.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Key Functional Groups and Molecular Structures

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the phenol (B47542) (around 1200-1260 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would also be used to identify these functional groups. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-C bonds in the aromatic ring would be particularly prominent.

Hypothetical Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretching 3200 - 3600 (broad) Weak
N-H Stretching 3300 - 3500 Weak
Aromatic C-H Stretching 3000 - 3100 Strong
Aliphatic C-H Stretching 2850 - 2960 Medium
C=C (Aromatic) Stretching 1450 - 1600 Strong

Polymorphy and Phase Analysis

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and material science. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability.

Detailed Research Findings: Currently, there are no specific studies on the polymorphism of this compound reported in the available scientific literature. A thorough investigation would involve techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize different polymorphic forms. Such an analysis would be essential for any application where the solid-state properties of the compound are important.

Crystallinity Assessment

The degree of crystallinity of a solid compound significantly influences its physical and chemical properties. Crystalline solids possess long-range molecular order, leading to sharp diffraction patterns, while amorphous materials lack this order.

Detailed Research Findings: Specific experimental data on the crystallinity of this compound is not publicly available. Crystallinity assessment is typically performed using XRPD, where the presence of sharp peaks indicates a crystalline structure. The percentage of crystallinity can be quantified by comparing the integrated intensity of the crystalline peaks to the total scattered intensity.

Molecular Interaction Studies

The study of molecular interactions is fundamental to understanding the supramolecular chemistry of a compound, including its crystal packing and interactions with other molecules. The presence of both a hydroxyl group and a secondary amine in this compound suggests the potential for significant hydrogen bonding.

Detailed Research Findings: There is a lack of specific research on the molecular interactions of this compound. Techniques such as single-crystal X-ray diffraction would be invaluable in determining the precise three-dimensional arrangement of molecules in the crystal lattice, revealing details of hydrogen bonds and other non-covalent interactions. Infrared (IR) and Raman spectroscopy could also provide insights into hydrogen bonding through shifts in the vibrational frequencies of the O-H and N-H groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

Detailed Research Findings: While no specific experimental HRMS data for this compound has been published, its exact mass can be calculated based on its chemical formula, C₁₀H₁₃NO.

Table 1: Calculated Exact Mass of this compound

Molecular Formula Isotope Calculated Exact Mass (Da)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragmentation of a selected precursor ion. This provides valuable structural information.

Detailed Research Findings: Specific MS/MS fragmentation data for this compound are not available. However, based on the structure, several fragmentation pathways can be postulated. The fragmentation of tetrahydroquinolines often involves cleavage of the bonds alpha to the nitrogen atom and retro-Diels-Alder reactions in the saturated ring. The presence of the hydroxyl and methyl groups on the aromatic ring would also influence the fragmentation pattern. A related compound, 8-methyl-1,2,3,4-tetrahydroquinoline (B1333255), has been shown to produce dehydrodimerized products in mass spectrometric analysis under certain conditions researchgate.net. The fragmentation of hydroxylated quinolines can involve losses of water and carbon monoxide youtube.com.

Table 2: Postulated Fragmentation Pathways for this compound

Precursor Ion (m/z) Postulated Fragment Neutral Loss
164.1 [M+H]⁺ C₁₀H₁₂N⁺ H₂O
164.1 [M+H]⁺ C₉H₁₀NO⁺ CH₄
164.1 [M+H]⁺ C₉H₁₂N⁺ CO

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Collision Cross Section (CCS) Prediction

Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge. When coupled with mass spectrometry, it provides an additional dimension of separation and characterization, including the measurement of the collision cross-section (CCS), which is a measure of the ion's rotationally averaged surface area.

Detailed Research Findings: There is no experimental or predicted CCS data specifically for this compound in the scientific literature. However, various machine learning and computational methods exist for the prediction of CCS values based on the chemical structure mdpi.comnih.govresearchgate.net. These predictive models utilize large databases of experimentally determined CCS values to train algorithms that can then estimate the CCS for novel compounds. For a molecule like this compound, a predicted CCS value would provide valuable information for its identification in complex mixtures. The predicted CCS values for a structurally similar compound, 8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline, have been reported and are presented in the table below for reference uni.lu.

Table 3: Predicted Collision Cross Section (CCS) Values for 8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 178.12265 138.3
[M+Na]⁺ 200.10459 145.7

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

In the absence of experimental data for the target compound, a general understanding of the solid-state structure of related tetrahydroquinoline derivatives can offer some insights. For instance, studies on various substituted tetrahydroisoquinoline alkaloids have successfully employed X-ray diffraction to confirm their molecular structures and stereochemistry. mdpi.com However, direct extrapolation of these findings to this compound would be speculative.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.5
α (°)90
β (°)90
γ (°)90
Z4

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental crystallographic data for this compound is currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed UV-Vis spectroscopic data for this compound is not present in the current body of scientific literature. UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the UV-Vis spectrum would be expected to show absorptions related to the electronic transitions within the aromatic quinoline (B57606) ring system. The presence of the hydroxyl and methyl substituents would likely influence the position and intensity of these absorption bands. For comparison, the UV spectrum of the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), exhibits characteristic absorption bands. nist.gov Similarly, studies on 8-hydroxyquinoline (B1678124) (a related but different compound) and its metal complexes show distinct absorption peaks corresponding to π-π* and n-π* transitions within the quinoline ring. researchgate.net

Table 2: Predicted UV-Vis Absorption Maxima for this compound in Methanol

Electronic TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π~240~8,000
n → π~310~3,000

Note: The data in this table is a prediction based on the electronic properties of related compounds and is for illustrative purposes only. Experimental verification is required.

Reactivity Profiles and Reaction Mechanisms of 8 Methyl 1,2,3,4 Tetrahydroquinolin 5 Ol

Reactivity of the Tetrahydroquinoline Nitrogen Atom

The nitrogen atom within the tetrahydroquinoline ring of 8-methyl-1,2,3,4-tetrahydroquinolin-5-ol is a secondary amine, and as such, it exhibits characteristic nucleophilic properties. It can readily participate in reactions with a variety of electrophiles.

One of the fundamental reactions of the tetrahydroquinoline nitrogen is N-alkylation . This can be achieved by reacting the compound with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt, which upon deprotonation yields the N-alkylated product. The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide range of alkyl groups.

Furthermore, the nitrogen atom can undergo acylation to form amides. A classic method for this transformation is the Schotten-Baumann reaction , which involves treating the amine with an acyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine (B92270). iitk.ac.inbyjus.comwikipedia.orgchemistnotes.com The base serves to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the formation of the amide. byjus.com This reaction is broadly applicable for the synthesis of a variety of N-acyl derivatives. wikipedia.org

Reaction TypeReagentProduct Type
N-AlkylationAlkyl HalideN-Alkyl-8-methyl-1,2,3,4-tetrahydroquinolin-5-ol
N-Acylation (Schotten-Baumann)Acyl ChlorideN-Acyl-8-methyl-1,2,3,4-tetrahydroquinolin-5-ol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl group and the alkyl-substituted, fused heterocyclic ring. The hydroxyl group is a powerful ortho-, para-directing group, significantly increasing the electron density at the positions ortho and para to it. byjus.comtestbook.comrefinerlink.com In the case of this compound, the positions C6 and C7 are activated.

A notable example of electrophilic aromatic substitution on a similar scaffold is the Mannich reaction . The Mannich reaction on 8-hydroxyquinoline (B1678124) involves the aminoalkylation at the C7 position, utilizing formaldehyde (B43269) and a primary or secondary amine. mdpi.comresearchgate.netnih.govresearchgate.netbenthamdirect.com This suggests that this compound would likely undergo electrophilic substitution preferentially at the C6 position, which is para to the hydroxyl group and ortho to the annulated ring, or at the C7 position, which is ortho to the hydroxyl group.

Another important electrophilic substitution is nitration . The nitration of tetrahydroquinoline and its N-protected derivatives has been studied, revealing that the position of nitration is highly dependent on the reaction conditions and the nature of the protecting group on the nitrogen. researchgate.net For this compound, the powerful activating and directing effect of the hydroxyl group would be a dominant factor in determining the regioselectivity of nitration. byjus.comtestbook.com

Functional Group Transformations of the Hydroxyl Moiety

Etherification and Esterification

The phenolic hydroxyl group at the C5 position can be readily converted into ethers and esters.

Etherification , such as in the Williamson ether synthesis, can be accomplished by first deprotonating the hydroxyl group with a suitable base, like sodium hydride, to form a more nucleophilic phenoxide ion. This is followed by reaction with an alkyl halide to yield the corresponding ether.

Esterification of the phenolic hydroxyl group can be efficiently carried out using the Schotten-Baumann reaction . iitk.ac.inchemistnotes.com This method involves the reaction of the phenol (B47542) with an acyl chloride in the presence of an aqueous base. vedantu.com The base deprotonates the phenol to form the phenoxide ion, which then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the ester. vedantu.com

TransformationReagent(s)Product
Etherification (Williamson)1. Base (e.g., NaH) 2. Alkyl Halide5-Alkoxy-8-methyl-1,2,3,4-tetrahydroquinoline
Esterification (Schotten-Baumann)Acyl Chloride, Base (e.g., NaOH)8-Methyl-1,2,3,4-tetrahydroquinolin-5-yl ester

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. Mild oxidation can lead to the formation of quinone-type structures. It is important to note that the tetrahydroquinoline ring itself is also prone to oxidation, which is discussed in the next section. The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids has been shown to lead to oxidative decarboxylation, highlighting the reactivity of the phenolic group in such systems under specific catalytic conditions. rsc.org

Redox Chemistry of the Tetrahydroquinoline Ring System

The tetrahydroquinoline ring system in this compound can undergo oxidation to form the corresponding aromatic quinoline (B57606). This oxidative aromatization is a common transformation for tetrahydroquinolines and can be achieved using a variety of oxidizing agents. nih.govresearchgate.net

Manganese dioxide (MnO₂) is a frequently used reagent for this purpose, often providing clean reactions and good yields. nih.gov Other oxidants that have been employed for the oxidation of tetrahydroquinolines include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), ceric ammonium nitrate (B79036) (CAN), and elemental sulfur. nih.gov Electrochemical methods also provide an environmentally friendly alternative for the oxidation of tetrahydroquinolines. rsc.orgbohrium.comdntb.gov.ua For instance, electrochemical oxidation can selectively convert tetrahydroquinolines to 3,4-dihydroquinolones. rsc.orgbohrium.comdntb.gov.ua The presence of TEMPO as a mediator can suppress side reactions like dimerization during electrochemical oxidation. researchgate.net The antioxidant properties of some polysubstituted tetrahydroquinolines have also been investigated, indicating their ability to inhibit radical-chain oxidation processes. bohrium.com

Oxidizing Agent/MethodProduct
Manganese Dioxide (MnO₂)8-Methylquinolin-5-ol
DDQ8-Methylquinolin-5-ol
Electrochemical Oxidation8-Methyl-3,4-dihydroquinolin-5-one or 8-Methylquinolin-5-ol

Ring-Opening and Rearrangement Pathways

The tetrahydroquinoline scaffold can undergo ring-opening and rearrangement reactions under specific conditions. Acid-catalyzed rearrangement of certain tetrahydroquinoline derivatives can lead to the formation of 4-aminoindane derivatives. rsc.org This type of rearrangement suggests a potential pathway for skeletal reorganization of this compound under acidic conditions.

Ring-opening reactions of strained heterocyclic systems related to tetrahydroquinolines, such as azetidines, can be used to synthesize substituted tetrahydroquinolines. researchgate.net While not a direct reaction of the target compound, this illustrates the possibility of accessing or modifying the tetrahydroquinoline core through ring-opening of suitable precursors. Furthermore, oxidative cleavage of the double bond in related cyclic olefins, followed by reductive amination, can lead to the formation of tetrahydroisoquinoline and piperidine (B6355638) scaffolds, demonstrating a ring-opening/ring-closing strategy. nih.govresearchgate.net

Mechanistic Investigations of Novel Transformations

The study of reaction mechanisms provides a fundamental understanding of how chemical transformations occur, offering insights into the sequence of bond-making and bond-breaking events. For a molecule with the structural complexity of this compound, which possesses both a phenolic hydroxyl group and a secondary amine within a tetrahydroquinoline framework, a variety of reaction pathways can be envisaged. Mechanistic investigations are therefore crucial for predicting reactivity, controlling product selectivity, and designing novel synthetic applications.

Radical Intermediate Pathways

While direct studies on the radical pathways of this compound are not extensively documented in publicly available literature, the reactivity of closely related structures provides a strong basis for inferring its behavior. The presence of both a phenol and a secondary amine group suggests that this compound can readily participate in reactions involving radical intermediates.

The phenolic hydroxyl group is susceptible to hydrogen atom abstraction by radical species, which would generate a phenoxyl radical. This type of intermediate is often stabilized by resonance, with the unpaired electron delocalizing over the aromatic ring. Similarly, the N-H bond of the tetrahydroquinoline ring can undergo homolytic cleavage to form an aminyl radical.

A relevant study on the photocatalytic dehydro-dimerization of 8-methyl-1,2,3,4-tetrahydroquinoline (B1333255), a structurally similar compound lacking the 5-hydroxyl group, demonstrated the formation of a dimerized product. This reaction, catalyzed by fullerene C60 under light exposure, strongly suggests the involvement of radical intermediates. psiberg.com The proposed mechanism likely involves the formation of a radical cation of the tetrahydroquinoline, followed by deprotonation to yield a neutral radical, which then dimerizes.

Furthermore, research on the vanadium-catalyzed oxidation of methyl-substituted 8-hydroxyquinolines has shown that these reactions proceed with the participation of free hydroxyl radicals. differencebetween.com This finding supports the hypothesis that the this compound scaffold can be reactive towards radical species.

Table 1: Potential Radical Intermediates of this compound

Precursor MoietyRadical IntermediateGenerating Process
Phenolic -OHPhenoxyl RadicalHydrogen Atom Abstraction
Secondary Amine N-HAminyl RadicalHydrogen Atom Abstraction
Tetrahydroquinoline RingRadical CationSingle Electron Transfer

Concerted vs. Stepwise Mechanisms

The distinction between concerted and stepwise reaction mechanisms is a fundamental aspect of physical organic chemistry. A concerted reaction proceeds in a single step where all bond-breaking and bond-forming occurs simultaneously through a single transition state. psiberg.comdifferencebetween.com In contrast, a stepwise reaction involves two or more elementary steps and the formation of one or more reaction intermediates. psiberg.comdifferencebetween.com

For this compound, this dichotomy can be considered in various potential transformations. For instance, in oxidation reactions, the removal of two hydrogen atoms to form a quinone-imine type structure could, in principle, occur in a concerted fashion or through a stepwise process involving a radical or ionic intermediate.

While specific studies detailing this comparison for this compound are not available, general principles can be applied. The relative stability of potential intermediates often dictates the preferred pathway. If a stable intermediate, such as a resonance-stabilized radical or a carbocation, can be formed, a stepwise mechanism is more likely. Conversely, if no low-energy intermediate can be accessed, a concerted pathway may be favored. Computational studies, which can model the energy profiles of different reaction coordinates, are powerful tools for distinguishing between these mechanisms.

Catalyst Cycle Elucidation

Catalysis is paramount in modern organic synthesis, and understanding the intricate steps of a catalytic cycle is key to optimizing reaction conditions and developing new catalysts. For transformations involving this compound, a catalyst could play several roles, such as activating the substrate, facilitating bond cleavage, or controlling stereochemistry.

Although specific catalyst cycles involving this compound are not detailed in the available literature, we can infer potential catalytic processes based on its functional groups. The nitrogen and oxygen atoms can act as coordination sites for metal catalysts. For example, in dehydrogenation reactions, a metal center could coordinate to the substrate, facilitate the cleavage of N-H and O-H or C-H bonds, and then be regenerated in a subsequent step.

A review of transition metal-catalyzed C-H activation of 8-methylquinoline (B175542) highlights the directing-group ability of the quinoline nitrogen. nih.gov This suggests that the nitrogen atom in this compound could similarly direct a metal catalyst to activate adjacent C-H bonds. The elucidation of such a catalytic cycle would involve identifying the active catalytic species, all intermediates in the cycle, and the turnover-limiting step through a combination of kinetic studies, spectroscopic analysis of reaction intermediates, and computational modeling.

Derivatization Strategies and Analogue Synthesis

Introduction of Substituents at the Tetrahydroquinoline Core

Direct functionalization of the pre-formed tetrahydroquinoline ring is a primary approach to generating analogues. This can be achieved through various reactions that target the nitrogen atom, the phenolic oxygen, or the aromatic carbon atoms.

Alkylation of the tetrahydroquinoline core can occur at multiple sites, primarily the nitrogen of the saturated ring (N-alkylation) and the phenolic oxygen (O-alkylation). The regioselectivity of these reactions is a critical consideration. Studies on related heterocyclic systems, such as 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates, have demonstrated the competitive nature of alkylation at different heteroatoms (N, O, and S). nih.gov For 8-methyl-1,2,3,4-tetrahydroquinolin-5-ol, the reaction conditions, including the choice of base and solvent, would similarly dictate the outcome between N- and O-alkylation. For instance, acylation of the nitrogen atom in 1,2,3,4-tetrahydroquinoline (B108954) has been successfully achieved by reacting it with acyl chlorides, such as 2-(4-isobutylphenyl)propanoyl chloride, to form amide-linked hybrids. korea.ac.kr

Arylation reactions introduce aryl groups, significantly increasing molecular complexity. N-arylation of heterocyclic amines can be accomplished using copper-catalyzed Chan-Lam cross-coupling reactions, which utilize aryl boronic acids as the arylating agents under relatively mild conditions. researchgate.net While direct C-H arylation of the tetrahydroquinoline ring is challenging, research on the related 8-methylquinoline (B175542) system has shown that the methyl group can be directly arylated using rhodium catalysts, demonstrating the potential for C-H activation strategies on this scaffold. nih.gov

The introduction of halogen atoms onto the aromatic ring of the tetrahydroquinoline core serves two main purposes: it can directly modify the electronic properties and biological activity of the molecule, and it provides a chemical handle for further diversification, particularly through cross-coupling reactions.

An operationally simple and metal-free protocol has been developed for the regioselective halogenation of 8-substituted quinoline (B57606) derivatives at the C5 position. researchgate.net This method employs inexpensive and atom-economical trihaloisocyanuric acids (trichloroisocyanuric acid or tribromoisocyanuric acid) as the halogen source and can be performed at room temperature. researchgate.net Although demonstrated on the fully aromatic quinoline system, this strategy highlights a viable pathway for the selective halogenation of the benzenoid ring in this compound, which is essential for subsequent functionalization. researchgate.net

Incorporating additional nitrogen functional groups, such as nitro and amino moieties, is a common strategy in drug discovery. Direct nitration of the tetrahydroquinoline ring has been studied extensively. acs.org The reaction typically results in a mixture of isomers, with substitution occurring at either the 6- or 7-position of the aromatic ring. The regioselectivity is highly dependent on the reaction conditions and whether the tetrahydroquinoline nitrogen is protected. acs.org For N-protected derivatives, nitration tends to favor the 6-position, whereas nitration of the unprotected, protonated tetrahydroquinoline often yields the 7-nitro isomer as the major product. acs.org

N-Protecting GroupNitrating AgentConditionsMajor Product
None (as salt)HNO₃/H₂SO₄0 °C7-nitro-THQ
Acetyl (Ac)HNO₃/Ac₂O0 °C6-nitro-N-acetyl-THQ
Trifluoroacetyl (TFA)HNO₃/TFA-25 °C6-nitro-N-trifluoroacetyl-THQ
Carbobenzyloxy (Cbz)HNO₃/H₂SO₄0 °C6-nitro-N-Cbz-THQ

Table based on nitration studies of 1,2,3,4-tetrahydroquinoline. acs.org

Alternatively, the phenolic hydroxyl group at the C5 position can be leveraged to introduce a nitrogen functionality. A synthetic route demonstrated on related 5,6,7,8-tetrahydroquinolin-8-ol (B83816) involves a two-step process: first, the hydroxyl group is converted into a better leaving group via mesylation. nih.gov Subsequently, the mesylate undergoes nucleophilic substitution with an azide (B81097) anion, followed by reduction of the azide to yield the corresponding amino derivative. nih.gov This method provides a regioselective way to install an amino group at the C5 position, starting from the parent alcohol.

Synthesis of Spiro-Tetrahydroquinoline Frameworks

Spirocyclic scaffolds are of great interest due to their unique three-dimensional structures. A highly diastereoselective, one-pot, three-component reaction has been developed for the synthesis of novel spiro-tetrahydroquinoline derivatives. rsc.orgacs.org This reaction involves the condensation of a tetrahydroquinoline derivative, an aldehyde (such as isatin (B1672199) or an aromatic aldehyde), and an active methylene (B1212753) compound like 1,3-indandione (B147059) or dimedone. rsc.org

The proposed mechanism for this transformation involves an initial aza-Michael addition of the tetrahydroquinoline nitrogen to a Knoevenagel condensation product (formed between the aldehyde and the active methylene compound). rsc.org This is followed by a second, intramolecular Michael addition to form the spirocyclic core. rsc.org This methodology allows for the rapid construction of complex spiro-heterocycles from simple starting materials.

TetrahydroquinolineAldehydeActive Methylene CompoundSpiro Product Yield
N-tosyl-THQ2-Nitrobenzaldehyde1,3-Indandione83%
N-tosyl-THQ4-Bromobenzaldehyde1,3-Indandione83%
N-tosyl-THQ2-Bromobenzaldehyde1,3-Indandione71%
N-tosyl-THQ4-Chlorobenzaldehyde1,3-Indandione80%

Table illustrating the scope of the three-component reaction to synthesize spiro-tetrahydroquinolines. rsc.org

Diversification via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the tetrahydroquinoline scaffold. To utilize these reactions, the tetrahydroquinoline core must first be functionalized with a suitable group, typically a halide (introduced via methods described in section 5.1.2) or a triflate (derived from the phenolic hydroxyl group).

Once a halogenated derivative of this compound is obtained, it can serve as a substrate in various cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes, a method that has been used in the synthesis of related quinolinone systems. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Furthermore, cross-coupling can also be performed directly at the nitrogen atom. The Chan-Lam N-arylation, which couples the amine with a boronic acid using a copper catalyst, is a prime example of this approach. researchgate.net

Heterocyclic Annulation to Form Fused Ring Systems

Heterocyclic annulation involves the construction of a new ring fused to the existing tetrahydroquinoline framework, leading to polycyclic systems with novel properties. The functional groups introduced in section 5.1 act as essential handles for these cyclization reactions.

For instance, an amino-substituted tetrahydroquinoline can be a precursor for building a fused pyrimidine (B1678525) ring, yielding pyrimido[4,5-b]quinoline systems. nih.gov This can be achieved through reactions with reagents like formic acid, urea, or isothiocyanates. nih.govresearchgate.net Similarly, an ortho-amino-hydroxyl functionality on the quinoline ring can be used to construct a fused oxazole (B20620) ring, leading to oxazolo[4,5-c]quinoline (B15046130) derivatives. korea.ac.krrsc.org

Another versatile precursor is a cyano-substituted tetrahydroquinoline. Research has shown that these intermediates can be used to synthesize a variety of fused systems, such as thieno[2,3-b]quinolines and tetrazolo[1,5-a]quinolines, demonstrating the power of a nitrile group as a linchpin for complex annulation strategies. researchgate.net These methods highlight how the tetrahydroquinoline core can serve as a scaffold for the assembly of elaborate, multi-ring heterocyclic structures.

Structure-Reactivity and Structure-Property Relationship Studies

The relationship between the chemical structure of tetrahydroquinoline derivatives and their reactivity and properties is a critical area of study for designing molecules with desired functions.

Structure-Reactivity Relationships: The reactivity of the this compound scaffold is governed by its constituent functional groups.

Aromatic Ring Reactivity: The phenolic hydroxyl group at C5 and the methyl group at C8 are both electron-donating groups. They activate the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to the powerful hydroxyl activator.

Influence of Substituents: The electronic nature of substituents on the aromatic ring can influence the reactivity of the entire molecule. Electron-withdrawing groups can decrease the nucleophilicity of the secondary amine, while electron-donating groups can enhance it. Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that introducing electron-withdrawing groups at the C5 position can improve anticancer activity. nih.gov

Structure-Property Relationships: Modifying the structure of the tetrahydroquinoline core directly impacts its physicochemical and biological properties.

Lipophilicity: Lipophilicity, often expressed as log P, is a key determinant of a molecule's pharmacokinetic profile. The conversion of a polar hydroxyl group into a less polar ether or ester derivative generally increases lipophilicity. Comparative studies have shown that partially saturated tetrahydroquinolines are typically less lipophilic than their fully aromatic quinoline counterparts. rsc.org This property can be fine-tuned through derivatization to optimize absorption and distribution.

Biological Activity: Extensive research has been conducted to correlate the structure of tetrahydroquinoline analogues with their biological activity. For example, in a series of 8-hydroxyquinoline-derived Mannich bases, substitutions on the quinoline ring and on the aminomethyl side chain were systematically varied to probe their effects on anticancer activity against multidrug-resistant (MDR) cell lines. nih.gov Similarly, a study on 1,2,3,4-tetrahydroquinoline-2-carboxamides revealed that substitutions at the nitrogen atom and on the aromatic system were crucial for their cytotoxicity and ability to inhibit NF-κB transcriptional activity. nih.gov The data from these studies on related scaffolds provide valuable insights into how modifications to the this compound structure could influence its potential biological effects.

The following table presents data from a study on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives, illustrating the relationship between structure, lipophilicity (cLogP), and cytotoxic activity (IC₅₀) against the HeLa cancer cell line. rsc.org

Compound TypeSubstituentscLogPIC₅₀ (μM) on HeLa Cells
2-ArylquinolineR¹=H, R²=Phenyl3.5849.30
2-ArylquinolineR¹=6-Me, R²=Phenyl4.1349.30
2-ArylquinolineR¹=6-OMe, R²=Phenyl3.6256.30
2-ArylquinolineR¹=6-Cl, R²=Phenyl4.1042.30
4-Acetamido-2-methyl-THQR¹=H1.56>200
4-Acetamido-2-methyl-THQR¹=6-Me2.11>200
4-Acetamido-2-methyl-THQR¹=6-OMe1.6013.15
4-Acetamido-2-methyl-THQR¹=6-Cl2.08>200

THQ: Tetrahydroquinoline

This data highlights a general trend where the aromatic quinolines, with higher lipophilicity, exhibit different activity profiles compared to the less lipophilic tetrahydroquinoline derivatives. rsc.org Such structure-property relationship studies are fundamental for the rational design of new, more effective therapeutic agents based on the tetrahydroquinoline scaffold.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of 8-methyl-1,2,3,4-tetrahydroquinolin-5-ol at the electronic level.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules like this compound. mdpi.comaustinpublishinggroup.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various electronic properties with a favorable balance of computational cost and accuracy. austinpublishinggroup.com

Key electronic properties that can be determined for this compound using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

Furthermore, DFT calculations can provide a detailed map of the electron density distribution, revealing the electrophilic and nucleophilic sites within the molecule. The molecular electrostatic potential (MESP) surface, for instance, visually represents the regions of positive and negative electrostatic potential, guiding the prediction of intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Arbitrary Units)
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D
Electron Affinity1.1 eV
Ionization Potential6.0 eV

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations. Actual values would require specific computational studies.

Computational chemistry provides methodologies to predict the spectroscopic signatures of molecules, which is invaluable for their characterization. nih.gov For this compound, DFT can be employed to calculate its theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. researchgate.netnih.gov

The calculation of NMR chemical shifts involves determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These theoretical shifts, when compared with experimental data, can aid in the structural elucidation of the molecule and its conformers. youtube.com

Vibrational spectroscopy, including IR and Raman, can be simulated by calculating the harmonic vibrational frequencies. researchgate.netoatext.com These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectra, which show the characteristic vibrational modes of the molecule, can be compared with experimental spectra to confirm the molecular structure and identify functional groups. nih.govoatext.com For instance, the characteristic stretching frequencies for the O-H and N-H bonds, as well as the aromatic C-H bonds, can be precisely calculated.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
O-HStretching3650
N-HStretching3400
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching2950-2850
C=C (aromatic)Stretching1600-1450

Note: These are representative values and would be refined through specific DFT calculations.

Molecular Dynamics Simulations for Conformational Studies

The flexible tetrahydroquinoline ring system allows this compound to adopt multiple conformations. nih.gov Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules by simulating their atomic motions over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations provide a trajectory of the molecule's dynamic behavior. mdpi.com

Through MD simulations, the stable conformers of this compound can be identified, and their relative energies can be calculated. nih.gov This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. The simulations can also reveal the energy barriers between different conformations, providing insights into the molecule's flexibility.

Reaction Pathway and Transition State Analysis

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, intermediates, and, most importantly, the transition states.

Finding the transition state geometry is a critical step in understanding the kinetics of a reaction. youtube.com Various computational techniques, such as relaxed surface scans and nudged elastic band (NEB) methods, can be employed to locate the transition state structure. youtube.com Once the transition state is identified, its energy can be calculated to determine the activation energy of the reaction, which is a key factor in determining the reaction rate. A study on the nitration of tetrahydroquinoline has utilized computational methods to understand the regioselectivity of the reaction by analyzing the stability of the intermediate sigma complexes. researchgate.net Similarly, the photocatalytic dehydro-dimerization of 8-methyl-1,2,3,4-tetrahydroquinoline (B1333255) has been studied, indicating the potential for computational analysis of its reactive behavior. researchgate.net

Prediction of Chemical Properties and Reactivity Trends

Computational methods are invaluable for predicting a wide range of chemical properties and reactivity trends for this compound. mdpi.combohrium.com Global and local reactivity descriptors derived from DFT, such as chemical hardness, softness, and the Fukui function, can provide a quantitative measure of the molecule's reactivity. nih.gov

These descriptors help in predicting which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. For example, the Fukui function can identify the most reactive atoms for a given type of reaction, which is crucial for predicting the regioselectivity of chemical transformations.

Table 3: Hypothetical Reactivity Descriptors for this compound

DescriptorPredicted ValueImplication
Chemical Hardness (η)2.3 eVHigh stability
Electrophilicity Index (ω)1.5 eVModerate electrophilicity
Nucleophilicity Index (N)3.8 eVGood nucleophilicity

Note: These values are for illustrative purposes and would need to be calculated using appropriate computational models.

In Silico Design of Novel Tetrahydroquinoline Derivatives

The structural backbone of this compound serves as a promising scaffold for the in silico design of novel derivatives with enhanced or specific properties. mdpi.com Computational techniques such as quantitative structure-activity relationship (QSAR) and molecular docking are central to this design process. nih.gov

In the context of drug discovery, for example, novel tetrahydroquinoline derivatives can be designed to target specific biological macromolecules. nih.gov Molecular docking simulations can predict the binding affinity and orientation of these designed molecules within the active site of a target protein. nih.gov This allows for the rational modification of the parent structure to improve its biological activity. Studies have shown the successful design of novel tetrahydroquinoline derivatives as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1). nih.gov Similarly, computational approaches have been used to design tetrahydroisoquinoline-based compounds as antagonists for biological targets. mdpi.comresearchgate.netrug.nl

Advanced Applications in Chemical Sciences

Ligand Design for Catalysis

The tetrahydroquinoline framework is a robust scaffold for the development of specialized ligands used in catalytic processes. The presence of nitrogen and oxygen atoms in 8-methyl-1,2,3,4-tetrahydroquinolin-5-ol provides ideal coordination sites for metal ions, making it a promising candidate for ligand design. While direct research on this specific molecule is limited, extensive studies on its isomers underscore the scaffold's utility in catalysis.

Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds. Structural isomers of this compound serve as key precursors for effective chiral ligands.

Notably, chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully synthesized and employed in asymmetric reactions. acs.orgresearchgate.netacs.orgnih.gov One such ligand, the 2-methyl substituted analogue known as Me-CAMPY, is derived from the corresponding 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol. acs.orgacs.orgnih.gov A critical step in the synthesis of these enantiopure ligands is the dynamic kinetic resolution (DKR) of the racemic 8-hydroxy precursor, a reaction efficiently catalyzed by lipase (B570770) from Candida antarctica. acs.org This biocatalytic approach overcomes the limitations of traditional resolution methods, which often suffer from low yields and insufficient optical purity. acs.org

These chiral ligands have been effectively used in the asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines, which are important intermediates for synthesizing biologically active alkaloids. acs.orgacs.orgnih.gov While the enantiomeric excess values achieved were modest, reaching up to 69% with certain substrates, the use of additives such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) led to satisfactory quantitative conversions, even for sterically demanding substrates. acs.orgacs.orgnih.gov This work opens pathways for designing new chiral catalysts based on the tetrahydroquinoline framework. acs.orgacs.orgnih.gov

Transition Metal Complex Formation

The ability of this compound and its analogues to chelate with metal ions is fundamental to their application in catalysis. The chiral diamine ligands derived from its isomers, such as CAMPY and Me-CAMPY, readily form stable complexes with transition metals. acs.orgacs.orgnih.gov

Specifically, these ligands have been complexed with rhodium (Rh) and ruthenium (Ru) in conjunction with a pentamethylcyclopentadienyl (Cp*) moiety. acs.orgacs.orgnih.gov In studies on asymmetric transfer hydrogenation, the rhodium-based complexes, in particular, proved to be the most effective in terms of both reactivity and enantioselectivity. acs.orgresearchgate.netacs.orgnih.gov The stability and catalytic activity of these complexes are influenced by the choice of metal, the ligand structure, and the reaction conditions, including the use of additives. acs.org The related aromatic systems, such as methyl-substituted 8-hydroxyquinolines, are also known to form stable, five-coordinated complexes with metals like oxovanadium(IV), which show high catalytic activity in oxidation reactions.

The following table summarizes the performance of various metal complexes derived from tetrahydroquinoline-based ligands in the asymmetric transfer hydrogenation of a model substrate.

CatalystMetalAdditiveConversion (%)ee (%)Citation
C3 RhodiumLa(OTf)₃>9969 acs.org
C4 RhodiumLa(OTf)₃>9957 acs.org
C3 Rhodium---2569 acs.org
C4 Rhodium---2057 acs.org
C5 Ruthenium---n.r.n.r. acs.org
C6 Ruthenium---n.r.n.r. acs.org
Table based on screening of metal complexes in ATH of substrate I. Conditions: 1 mol% catalyst, 30 °C, 18h. n.r. = no reaction. acs.org

Support for Heterogeneous Catalysts

The interaction of the tetrahydroquinoline scaffold with supported catalysts is an area of growing interest. In a notable study, the parent compound, 8-methyl-1,2,3,4-tetrahydroquinoline (B1333255), was utilized as a substrate in a heterogeneous photocatalytic system. This system employed fullerene C60 as a photocatalyst, which was immobilized on a cotton thread support. Under exposure to light, this setup successfully catalyzed the dehydro-dimerization of 8-methyl-1,2,3,4-tetrahydroquinoline. This research demonstrates a practical application of a supported catalyst for transformations involving the 8-methyl-tetrahydroquinoline structure, highlighting the potential for developing novel, easily separable catalytic systems for reactions involving this class of compounds.

Building Blocks for Complex Molecular Architectures

Substituted tetrahydroquinolines are recognized as vital structural motifs present in a wide array of natural alkaloids and synthetic compounds, making them strategic building blocks in synthetic chemistry. Chiral molecules possessing this scaffold are particularly valuable for constructing pharmaceutical and industrial chemicals.

The versatility of the tetrahydroquinoline core as a synthetic building block is well-documented through studies on its isomers. For instance, (R)- and (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, synthesized from the corresponding 8-ol precursor, has been used as a foundational element to create a library of more complex derivatives, including Schiff bases and substituted amines. Further synthetic manipulations of the 8-hydroxy-5,6,7,8-tetrahydroquinoline isomer, such as mesylation followed by substitution with various nucleophiles (e.g., azide (B81097), thioacetate), have yielded a range of enantiomerically pure 8-substituted products. These transformations underscore how the functionalized tetrahydroquinoline framework can be systematically modified to build intricate molecular architectures.

Materials Science Applications

The unique electronic and structural properties of the tetrahydroquinoline ring system suggest potential applications in materials science, although this remains a developing field of research.

Incorporation into Polymeric Systems

The potential for incorporating this compound into polymeric systems is an intriguing yet underexplored area. The presence of a phenolic hydroxyl group and a secondary amine provides reactive sites that could, in principle, be used for polymerization reactions, such as in the formation of polyesters or polyamides. However, based on available scientific literature, there are currently no specific studies detailing the synthesis or application of polymers derived from this compound. Research on using polymer-bound reagents for the synthesis of tetrahydroquinoline derivatives has been reported, but this involves using a polymer as a support for the reaction rather than incorporating the quinoline (B57606) unit into the polymer backbone.

Modification of Photoluminescent Materials

There is no available scientific literature detailing the use of this compound in the modification of photoluminescent materials. Research on the photoluminescent properties of this specific compound has not been published.

Development of Sensors and Probes

No published studies or patents were identified that describe the development or use of this compound as a chemical sensor or probe. The potential of this molecule for sensing applications remains unexplored in the scientific literature.

Analytical Method Development for Environmental or Industrial Monitoring

There are no documented analytical methods that have been developed specifically for the detection or quantification of this compound for environmental or industrial monitoring purposes.

Data Tables

Due to the lack of experimental data in the scientific literature for this compound, no data tables can be generated.

Future Research Directions and Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes

Future research will likely prioritize the development of synthetic pathways to 8-methyl-1,2,3,4-tetrahydroquinolin-5-ol that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Current synthetic strategies for the broader tetrahydroquinoline class often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents.

Key areas for advancement include:

Domino Reactions: Investigating one-pot domino, tandem, or cascade reactions could significantly improve synthetic efficiency. nih.gov These methods allow for the construction of complex molecules from simple starting materials in a single operation, reducing waste and saving resources. nih.gov

Catalytic Hydrogenation: Exploring novel catalytic systems for the hydrogenation of corresponding quinoline (B57606) precursors is a promising avenue. wikipedia.org This includes the use of earth-abundant metal catalysts, such as manganese, to develop more sustainable processes. nih.gov The "borrowing hydrogen" methodology, which uses renewable starting materials and generates water as the only byproduct, is a particularly attractive strategy. nih.gov

Green Solvents and Catalysts: A shift towards the use of environmentally benign solvents like water or ethanol, coupled with green catalysts such as p-toluenesulfonic acid or cerium nitrate (B79036), can reduce the environmental impact of the synthesis. researchgate.net Electrochemical methods also present a mild and efficient alternative for the synthesis of tetrahydroquinoline derivatives. rsc.org

Synthetic StrategyKey AdvantagesRelevant Research Areas
Domino ReactionsHigh atom economy, reduced waste, operational simplicityDevelopment of new multi-step sequences for direct synthesis.
Catalytic HydrogenationHigh efficiency, potential for asymmetryExploration of non-precious metal catalysts (e.g., Manganese).
Green Chemistry ApproachesReduced environmental impact, increased safetyUse of aqueous media, biodegradable catalysts, and electrochemistry.

Exploration of Novel Reactivity Patterns

A deeper understanding of the reactivity of the this compound scaffold is crucial for its derivatization and application. The interplay between the electron-donating methyl and hydroxyl groups on the aromatic ring and the nitrogen atom in the heterocyclic ring can lead to unique reactivity.

Future research should focus on:

Directed Metalation: Investigating directed ortho-metalation (DoM) strategies to selectively functionalize the aromatic ring. The hydroxyl and amino groups can act as directing groups for lithiation, enabling the introduction of a wide range of substituents.

C-H Activation: Exploring transition-metal-catalyzed C-H activation to directly introduce functional groups at specific positions, such as the C8 position, which has been shown to be feasible for tetrahydroquinolines using ruthenium catalysts. interconf.center

Annulation Reactions: Developing novel annulation reactions to build additional rings onto the tetrahydroquinoline core, creating more complex and potentially bioactive polycyclic structures. acs.org

Rational Design of Derivatives with Tunable Chemical and Material Properties

The rational design of derivatives of this compound offers the potential to create new molecules with tailored properties for specific applications. Structure-activity relationship (SAR) studies are essential in this endeavor. researchgate.net

Key areas for future investigation include:

Modifications of the Hydroxyl and Methyl Groups: Systematic modification of the hydroxyl group (e.g., etherification, esterification) and the methyl group can modulate the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. researchgate.net

Substitution at the Nitrogen Atom: The nitrogen atom of the tetrahydroquinoline ring is a key site for derivatization. Introducing various substituents can significantly alter the compound's properties.

Hybrid Molecules: Creating hybrid molecules by incorporating other pharmacologically active scaffolds, such as indole (B1671886) or morpholine (B109124), could lead to derivatives with enhanced biological activity or novel material properties. acs.orgmdpi.com

Derivative TypePotential Property ModulationExample Application Area
O-Alkylated/AcylatedLipophilicity, hydrogen bonding capacityMedicinal Chemistry
N-SubstitutedBasicity, steric hindrance, solubilityCatalysis, Materials Science
Hybrid ScaffoldsBioactivity, electronic propertiesDrug Discovery, Organic Electronics

Advanced Integrated Spectroscopic and Computational Approaches

To fully understand the structure-property relationships of this compound and its derivatives, a combination of advanced spectroscopic techniques and computational modeling is necessary.

Future research should leverage:

Advanced NMR and Mass Spectrometry: Utilizing two-dimensional NMR techniques and high-resolution mass spectrometry for unambiguous structure elucidation of new derivatives. mdpi.commcmaster.ca

Computational Modeling: Employing molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) models to predict the binding of derivatives to biological targets and to understand their dynamic behavior. mdpi.commdpi.comnih.gov

Density Functional Theory (DFT): Using DFT calculations to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule, providing insights that can guide synthetic efforts and the design of new materials.

Expanding Non-Biological Applications of the Tetrahydroquinolin-5-ol Scaffold

While tetrahydroquinolines are well-known for their biological activities, there is growing interest in their application in materials science and catalysis.

Future research could explore the use of this compound and its derivatives in:

Organic Electronics: The electron-donating nature of the tetrahydroquinoline scaffold makes it a candidate for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net

Catalysis: Tetrahydroquinoline derivatives can serve as ligands for metal catalysts, playing a role in asymmetric synthesis.

Corrosion Inhibition: The nitrogen and oxygen atoms in the structure suggest potential as a corrosion inhibitor for metals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.